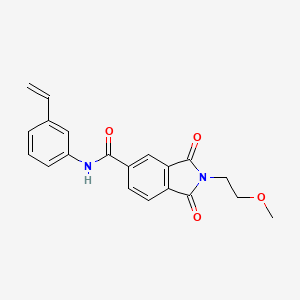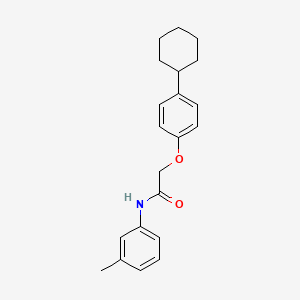
2-(4-cyclohexylphenoxy)-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-cyclohexylphenoxy)-N-(3-methylphenyl)acetamide, commonly known as CCPA, is a synthetic compound that has been widely used in scientific research due to its unique properties. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues.
作用機序
CCPA acts as a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is coupled to the inhibitory G protein, Gi. Activation of the adenosine A1 receptor by CCPA leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP (cAMP). This, in turn, leads to the inhibition of protein kinase A (PKA) and the opening of inwardly rectifying potassium channels, which hyperpolarizes the cell membrane and reduces neuronal excitability.
Biochemical and Physiological Effects
CCPA has been shown to have a wide range of biochemical and physiological effects. In the cardiovascular system, CCPA has been shown to reduce heart rate, blood pressure, and myocardial contractility. In the central nervous system, CCPA has been shown to have anticonvulsant, neuroprotective, and analgesic effects. CCPA has also been shown to have anti-inflammatory and antiplatelet effects, and to inhibit the growth of cancer cells.
実験室実験の利点と制限
CCPA has several advantages for use in lab experiments. It is a highly selective agonist of the adenosine A1 receptor, which allows for the specific activation of this receptor without affecting other receptors. CCPA is also stable and easy to handle, and has a long shelf life. However, CCPA has some limitations, including its relatively low solubility in water and its potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for the research on CCPA. One area of interest is the development of new adenosine A1 receptor agonists with improved pharmacological properties, such as increased selectivity and potency. Another area of interest is the investigation of the therapeutic potential of adenosine A1 receptor agonists for the treatment of various diseases, such as Parkinson's disease, epilepsy, and ischemia. Finally, the role of adenosine A1 receptor activation in the regulation of immune function and inflammation is an emerging area of research that warrants further investigation.
合成法
The synthesis of CCPA involves the reaction of 4-cyclohexylphenol with 3-methylphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and triethylamine to form the final product, CCPA. The yield of CCPA is typically around 50-60%, and the purity can be increased by recrystallization from a suitable solvent.
科学的研究の応用
CCPA has been extensively used in scientific research as a tool to study the adenosine A1 receptor and its role in various physiological processes. The adenosine A1 receptor is involved in the regulation of heart rate, blood pressure, and neurotransmitter release, and has been implicated in the pathophysiology of various diseases such as ischemia, epilepsy, and Parkinson's disease. CCPA has been used to study the effects of adenosine A1 receptor activation on these processes, as well as to investigate the potential therapeutic applications of adenosine A1 receptor agonists.
特性
IUPAC Name |
2-(4-cyclohexylphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-16-6-5-9-19(14-16)22-21(23)15-24-20-12-10-18(11-13-20)17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSKEHKFNZNDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

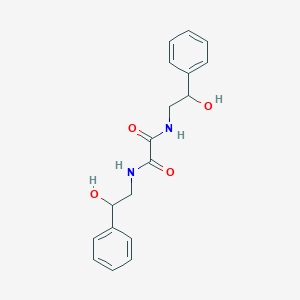
![4-butyl-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5138111.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-5-methoxy-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine](/img/structure/B5138116.png)

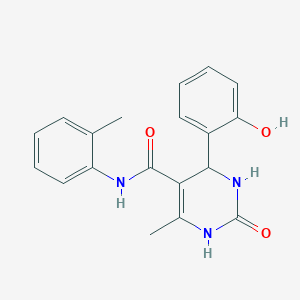
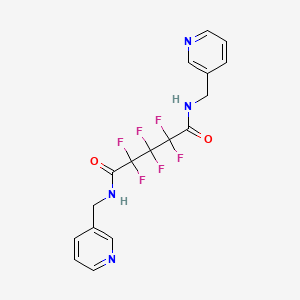
![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5138160.png)
![N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5138161.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5138171.png)


![1-benzyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5138198.png)
